5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile
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Overview
Description
5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring fused to a pyridine ring, with various functional groups attached. The presence of fluorophenyl groups and nitrile functionalities makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-10-(4-methylphenyl)-6a,7-dihydro-6h-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine
- 4-(4-Fluorophenyl)-2-(4-fluorophenyl)methylene-1,3-thiazolidine
Uniqueness
5-Amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile stands out due to its unique combination of functional groups and structural features. The presence of both fluorophenyl and nitrile groups, along with the fused thiazolidine-pyridine ring system, provides distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C22H12F2N4OS |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C22H12F2N4OS/c23-14-5-1-12(2-6-14)9-18-21(29)28-20(27)16(10-25)19(17(11-26)22(28)30-18)13-3-7-15(24)8-4-13/h1-9,19H,27H2/b18-9- |
InChI Key |
OLSDVFIWUQYFJI-NVMNQCDNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)F)C#N)N)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)F)C#N)N)F |
Origin of Product |
United States |
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